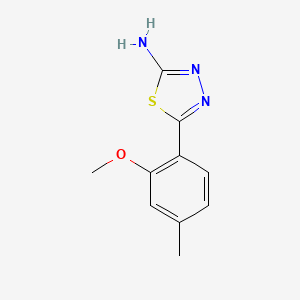
5-(2-Methoxy-4-methylphenyl)-1,3,4-thiadiazol-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound with the identifier “MFCD22564160” is known as 2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole. This compound is a member of the thiadiazole family, which is characterized by a five-membered ring containing two nitrogen atoms and one sulfur atom. Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-methoxy-4-methylbenzoic acid hydrazide with carbon disulfide in the presence of a base, followed by cyclization to form the thiadiazole ring. The reaction conditions often include the use of solvents such as ethanol or dimethylformamide and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed to enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiadiazole ring to other sulfur-containing heterocycles.
Substitution: The amino group and the methoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiadiazole ring.
Scientific Research Applications
2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and anticancer agent. Its ability to inhibit specific enzymes and interact with biological targets makes it a candidate for drug development.
Agriculture: Thiadiazole derivatives are explored for their herbicidal and pesticidal properties. They can act as growth regulators and protect crops from pests and diseases.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials due to its electronic properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes such as kinases or proteases, leading to the disruption of cellular processes in pathogens or cancer cells. The compound’s ability to form hydrogen bonds and interact with biological macromolecules is crucial for its activity.
Comparison with Similar Compounds
Similar Compounds
2-Amino-1,3,4-thiadiazole: Lacks the methoxy and methyl groups, which may affect its biological activity and chemical reactivity.
5-Phenyl-1,3,4-thiadiazole: Contains a phenyl group instead of the methoxy-4-methylphenyl group, leading to different electronic and steric properties.
2-Methyl-5-(2-methoxyphenyl)-1,3,4-thiadiazole: Similar structure but with a methyl group at a different position, which can influence its reactivity and interactions.
Uniqueness
2-Amino-5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazole is unique due to the presence of both the methoxy and methyl groups on the phenyl ring. These substituents can enhance its lipophilicity, electronic properties, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C10H11N3OS |
|---|---|
Molecular Weight |
221.28 g/mol |
IUPAC Name |
5-(2-methoxy-4-methylphenyl)-1,3,4-thiadiazol-2-amine |
InChI |
InChI=1S/C10H11N3OS/c1-6-3-4-7(8(5-6)14-2)9-12-13-10(11)15-9/h3-5H,1-2H3,(H2,11,13) |
InChI Key |
OQZWUEXTGXVTAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=NN=C(S2)N)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-(3,4-Dichlorophenyl)-8-methoxyimidazo[1,2-a]pyridine](/img/structure/B15334814.png)
![O-[3-(Trifluoromethoxy)phenyl]hydroxylamine](/img/structure/B15334818.png)
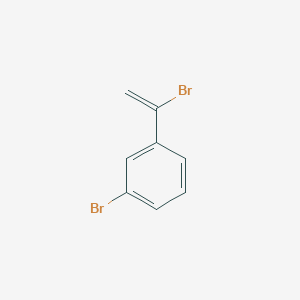
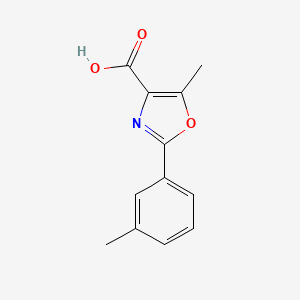
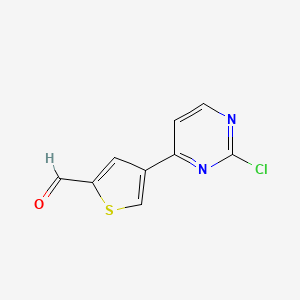
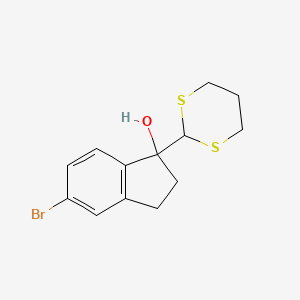

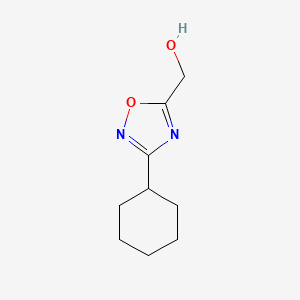
![7,7-Difluoro-1,4-dioxaspiro[4.4]nonane](/img/structure/B15334856.png)
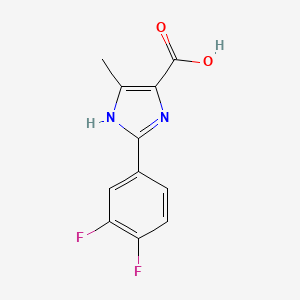
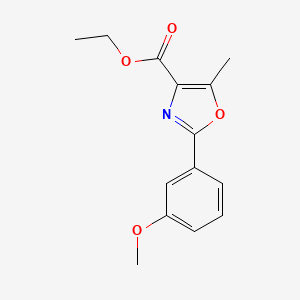
![5-Chloro-6-methoxybenzo[d][1,3]dioxole](/img/structure/B15334899.png)
![2-(Cbz-amino)ethyl [2-(Trimethylammonio)ethyl] Phosphate](/img/structure/B15334902.png)
![Methyl 4-[5-(3,5-Dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydro-3-isoxazolyl]-2-methylbenzoate](/img/structure/B15334905.png)
